molecular formula C27H27N3O2S B2544556 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 865591-88-4

2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2544556
CAS No.: 865591-88-4
M. Wt: 457.59
InChI Key: JWHFELCALPNIQP-UHFFFAOYSA-N
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Description

The compound 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide features a hexahydroquinoline core substituted with a cyano group at position 3, a 4-methylphenyl group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further substituted with a 2-ethylphenyl group.

Properties

IUPAC Name

2-[[3-cyano-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-3-18-7-4-5-8-21(18)29-24(32)16-33-27-20(15-28)25(19-13-11-17(2)12-14-19)26-22(30-27)9-6-10-23(26)31/h4-5,7-8,11-14,25,30H,3,6,9-10,16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHFELCALPNIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic compound with significant biological potential. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H20N2O3S
  • Molecular Weight : 368.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The quinoline core structure is known for its pharmacological properties, which include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and other biological processes. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases like Alzheimer's .

Antitumor Activity

Several studies have indicated that compounds with similar structures exhibit notable antitumor activities. For example:

  • In vitro Studies : Research has demonstrated that related compounds can induce apoptosis in cancer cells by arresting the cell cycle at specific phases . The mechanism often involves the modulation of signaling pathways that control cell proliferation and survival.

Anti-inflammatory Effects

The compound's ability to inhibit key enzymes involved in inflammation suggests potential therapeutic applications in treating inflammatory diseases. This is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders.

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have been tested against various bacterial strains with promising results.

Study 1: Enzyme Inhibition

A study focused on the enzyme inhibitory potential of sulfonamide derivatives found that compounds similar to this compound exhibited significant inhibition against α-glucosidase and AChE . This suggests a potential role in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease.

Study 2: Antitumor Mechanisms

In a separate investigation into the antitumor properties of related quinoline compounds, it was found that these compounds could effectively induce apoptosis in HepG2 liver cancer cells. The study highlighted the role of these compounds in disrupting cancer cell proliferation through specific molecular pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAntitumor ActivityAChE InhibitionAnti-inflammatory Potential
Compound AModerateYesYes
Compound BHighModerateYes
Target Compound High Yes Yes

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Modifications: The target compound’s hexahydroquinoline core is similar to analogs in and , but substituent variations significantly alter properties. For example, the 7,7-dimethyl groups in reduce ring flexibility compared to the target compound’s unmodified cyclohexene moiety. The 2-ethylphenyl group in the target compound increases lipophilicity (logP ~4.5) compared to the 4-methylphenyl analog (logP 3.9969) .
  • The ethoxy group in increases solubility but may reduce membrane permeability.
  • Synthetic Routes :

    • Diazonium salt coupling (as in ) is a common method for introducing aryl groups. The target compound’s synthesis likely involves similar steps but with tailored diazonium precursors for the 2-ethylphenyl substituent.

Physicochemical and Pharmacokinetic Insights

  • Hydrogen Bonding: The acetamide and cyano groups in all analogs facilitate hydrogen bonding, critical for target engagement.
  • Crystal Packing : Analog forms N–H···N hydrogen-bonded dimers, a feature that may stabilize the target compound’s solid-state structure, impacting formulation stability .

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